molecular formula C12H11NOS B13608766 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- CAS No. 88221-18-5

2-Pyrrolidinone, 4-benzo[b]thien-2-yl-

Cat. No.: B13608766
CAS No.: 88221-18-5
M. Wt: 217.29 g/mol
InChI Key: CAZACMSREQKCFN-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, is a synthetic heterocyclic compound featuring a five-membered lactam (2-pyrrolidinone) core substituted at the 4-position with a benzo[b]thien-2-yl group. The benzo[b]thiophene moiety consists of a benzene ring fused to a thiophene ring, conferring unique electronic and steric properties to the molecule.

Molecular docking studies of similar compounds, such as 4-benzo[d]thiazol-2-yl derivatives, suggest interactions with kinase domains (e.g., CDK2), indicating a plausible mechanism for anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzothiophene moiety. One common method is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can yield sulfoxides or sulfones, while reduction can produce thiols or amines

Scientific Research Applications

2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is a heterocyclic compound that combines structural features of pyrrolidinone and benzothiophene moieties. It is characterized by a five-membered lactam structure derived from 2-pyrrolidinone, with a benzo[b]thienyl group at the 4-position. The molecular formula for this compound is C12H11NOSC_{12}H_{11}NOS. This compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents.

Potential Applications

2-Pyrrolidinone, 4-benzo[b]thien-2-yl- has potential applications across various fields. Compounds containing pyrrolidinone and benzothiophene structures have been studied for their biological activities. 2-Pyrrolidinone derivatives often exhibit antimicrobial, antifungal, and anticancer properties. For instance, some studies have shown that related compounds possess significant antibacterial activity against various strains, suggesting potential therapeutic applications in treating infections. The presence of sulfur in the benzothiophene moiety may enhance biological interactions through mechanisms such as enzyme inhibition or receptor modulation.

Pharmaceuticals

  • Due to its biological activity, this compound could be used in pharmaceutical applications.

Interaction Studies

  • Interaction studies involving 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies often utilize techniques like molecular docking simulations and binding assays to elucidate how this compound interacts at a molecular level. Preliminary findings suggest that modifications on either the pyrrolidinone or benzothiophene moieties can significantly influence binding affinity and selectivity towards specific biological targets.

Structural Comparisons

Several compounds share structural similarities with 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-:

Compound NameStructural FeaturesUnique Properties
N-Methyl-2-pyrrolidoneMethyl group at nitrogenSolvent properties; used in industrial applications.
1-MethylpyrrolePyrrole ring with a methyl groupExhibits different biological activities compared to pyrrolidones.
Benzothiazole derivativesBenzothiazole core with various substituentsKnown for their antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. For example, as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells.

Comparison with Similar Compounds

The biological and physicochemical properties of 2-pyrrolidinone derivatives vary significantly based on substituent type and position. Below is a comparative analysis of 4-benzo[b]thien-2-yl-2-pyrrolidinone with structurally related compounds:

Structural and Pharmacological Comparisons

Key Observations:

Substituent Effects on Activity: Aromatic/Heteroaromatic Groups: Benzo[b]thienyl and benzo[d]thiazolyl substituents enhance anticancer activity through π-stacking and hydrogen bonding with kinase targets (e.g., CDK2) . Polar Groups (e.g., dimethylamino): Improve solubility and induce chemopreventive enzymes like quinone reductase . Marine-Derived Substituents (e.g., Salinosporamide A): Enable proteasome inhibition via covalent binding to β-subunits .

Physicochemical Properties: Lipophilicity: Benzo[b]thienyl and 1-butyl substituents increase logP (predicted ~2.0–2.5 for benzo[b]thienyl vs. 1.409 for 1-butyl-2-pyrrolidinone), enhancing blood-brain barrier penetration but reducing aqueous solubility . Synthetic Accessibility: Derivatives with simple aromatic substituents (e.g., benzo[d]thiazolyl) are synthesized via multicomponent reactions, while marine-derived analogs require complex biosynthesis .

Mechanistic Diversity: Kinase Inhibition: Aromatic substituents (e.g., benzo[d]thiazolyl) target CDK2, critical in cell cycle regulation . Proteasome Inhibition: Salinosporamide A’s chloroethyl group enables irreversible binding to proteasomes, a mechanism distinct from kinase-targeting derivatives .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected 2-Pyrrolidinone Derivatives

Compound logP Molecular Weight (g/mol) Solubility (mg/mL) Source/Application Reference
2-Pyrrolidinone (unsubstituted) -0.47 85.10 Miscible in water Solvent, drug delivery
1-Butyl-2-pyrrolidinone 1.409 141.23 50–100 (est.) Industrial applications
4-Benzo[b]thien-2-yl-2-pyrrolidinone* ~2.2 (predicted) 231.30 (est.) <10 (predicted) Anticancer research
Salinosporamide A 1.98 354.80 Low (organic solvents) Clinical oncology

*Predicted using Crippen’s method (analogy to 1-butyl-2-pyrrolidinone ).

Table 3: Anticancer Activity of Selected Derivatives

Compound Cell Line/Model IC₅₀/EC₅₀ Mechanism Reference
4-Benzo[d]thiazol-2-yl urea 6a MCF-7 (breast cancer) 1.2 µM CDK2 inhibition
Salinosporamide A Multiple myeloma 3.4 nM Proteasome inhibition
4-(Dimethylamino)phenyl derivatives Hepa1c1c7 (hepatoma) EC₅₀ = 10 µM Quinone reductase induction

Biological Activity

2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, anticonvulsant, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone core linked to a benzo[b]thienyl group. This structural motif is significant as it combines the pharmacological versatility of pyrrolidinones with the unique properties of thienyl derivatives. The 2-pyrrolidinone scaffold is recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-pyrrolidinone derivatives. A focused library of compounds was synthesized, including those with the 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moiety. These compounds exhibited significant cytotoxic effects on various cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells.

Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
3c MDA-MB-2311.5Induces apoptosis
3d Panc-12.0Cell cycle arrest
5k MDA-MB-2311.8Inhibition of HDAC
5l Panc-12.5Disruption of mitochondrial function

These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of pyrrolidinone derivatives .

Anticonvulsant Activity

The anticonvulsant properties of compounds related to 2-pyrrolidinone have been explored in various animal models. For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for their effectiveness in seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Table 2: Anticonvulsant Activity in Animal Models

CompoundModel UsedED50 (mg/kg)Observed Effects
32 MES15Significant reduction in seizure duration
33 PTZ20Complete protection against seizures

The results indicated that these compounds could serve as potential candidates for developing new anticonvulsant medications due to their efficacy and safety profiles .

Antimicrobial Activity

In addition to anticancer and anticonvulsant activities, some derivatives of 2-pyrrolidinone have shown promising antimicrobial effects against Gram-positive bacteria. A study demonstrated that certain substituted pyrrolidinones exhibited significant inhibitory activity against Staphylococcus aureus and Enterococcus faecalis.

Table 3: Antimicrobial Activity Against Gram-positive Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
A S. aureus8 μg/mL
B E. faecalis16 μg/mL

These findings suggest that modifications to the pyrrolidinone structure can enhance antimicrobial efficacy, making these compounds potential candidates for treating drug-resistant infections .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolidinone derivatives:

  • Breast Cancer Treatment : A study involving the administration of compound 3d showed a marked decrease in tumor size in xenograft models of triple-negative breast cancer.
  • Epilepsy Management : In clinical settings, compounds derived from pyrrolidinones were noted to reduce seizure frequency in patients resistant to conventional therapies.
  • Infection Control : Clinical isolates treated with antimicrobial pyrrolidinones demonstrated reduced resistance patterns compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-benzo[b]thien-2-yl-2-pyrrolidinone with high purity?

To achieve high purity, focus on:

  • Reaction Optimization : Use inert solvents (e.g., dichlorethane) and controlled temperatures to minimize side reactions, as demonstrated in analogous heterocyclic syntheses .
  • Purification : Employ column chromatography or recrystallization to isolate the target compound from byproducts like unreacted starting materials or dimeric impurities.
  • Analytical Validation : Confirm purity via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to detect trace contaminants .

Q. How can researchers confirm the structural integrity of 4-benzo[b]thien-2-yl-2-pyrrolidinone post-synthesis?

Use a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon backbone alignment with predicted structures .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, as applied in related benzothiophene derivatives .
  • Mass Spectrometry : Validate molecular weight consistency via high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling 4-benzo[b]thien-2-yl-2-pyrrolidinone in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .
  • First Aid : For accidental exposure, immediately rinse affected areas with water and consult a physician. Maintain safety data sheets (SDS) onsite .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of 4-benzo[b]thien-2-yl-2-pyrrolidinone?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. The Colle-Salvetti correlation-energy model, adapted for local kinetic-energy density, is effective for electron-density-based predictions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to evaluate stability in polar/nonpolar media .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Triangulation : Cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups, UV-Vis for conjugation effects).
  • Error Analysis : Quantify instrumental uncertainties (e.g., NMR signal-to-noise ratios) and replicate experiments to isolate anomalies .

Q. What methodologies optimize the study of structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • In Silico Docking : Use software like AutoDock to model interactions with biological targets (e.g., neurotransmitter receptors implicated in neurogenerative diseases) .
  • In Vitro Assays : Test inhibitory effects on enzyme activity (e.g., acetylcholinesterase) under controlled pH and temperature conditions .

Q. How do steric and electronic effects of the benzo[b]thienyl moiety influence the compound’s reactivity?

  • Steric Maps : Generate 3D molecular models to identify steric hindrance zones affecting nucleophilic/electrophilic attack sites.
  • Electrostatic Potential (ESP) Analysis : Map partial charges to predict regioselectivity in substitution reactions .

Q. Methodological Notes

  • Data Validation : Always cross-reference experimental findings with computational predictions to identify outliers .
  • Safety Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for sulfur-containing byproducts .

Properties

CAS No.

88221-18-5

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11NOS/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14)

InChI Key

CAZACMSREQKCFN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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